9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Overview
Description
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog, a type of bioactive lipid that plays a crucial role in various physiological processes. Prostaglandins are known for their involvement in inflammation, smooth muscle function, and other critical biological activities. This compound, specifically, is a derivative of prostaglandin F2alpha, which is involved in the regulation of reproductive and cardiovascular systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid typically involves the following steps:
Starting Material: The synthesis often begins with a prostaglandin precursor.
Hydroxylation: Introduction of hydroxyl groups at the 9, 11, and 15 positions.
Isomerization: Ensuring the correct stereochemistry at the 9alpha, 11alpha, and 15R positions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the chemical reactions.
Optimization: Reaction conditions are optimized for yield and purity.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the desired substitution but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, which can have different biological activities .
Scientific Research Applications
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid has numerous applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for potential therapeutic uses in reproductive health and cardiovascular diseases.
Industry: Utilized in the synthesis of other bioactive lipids and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular events, leading to various physiological responses. The compound primarily targets the prostaglandin F receptor, influencing processes such as smooth muscle contraction and inflammation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2alpha: The parent compound, involved in similar biological processes.
15®-Prostaglandin F1alpha: Another analog with different stereochemistry at the 15 position.
Uniqueness
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-HBYHEDERSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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